molecular formula C9H14N2 B3395310 3-Phenylpropylhydrazine CAS No. 3381-02-0

3-Phenylpropylhydrazine

Cat. No.: B3395310
CAS No.: 3381-02-0
M. Wt: 150.22 g/mol
InChI Key: DJQQFWAGPAXTHH-UHFFFAOYSA-N
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Description

3-Phenylpropylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by a phenyl group attached to a propyl chain, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with hydrazine hydrate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5CH2CH2CH2Br+NH2NH2C6H5CH2CH2CH2NHNH2+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{HBr} C6​H5​CH2​CH2​CH2​Br+NH2​NH2​→C6​H5​CH2​CH2​CH2​NHNH2​+HBr

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: 3-Phenylpropylhydrazine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including as antidepressants and antitumor agents.

Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 3-Phenylpropylhydrazine exerts its effects involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

    Phenylhydrazine: Similar structure but lacks the propyl chain.

    Benzylhydrazine: Contains a benzyl group instead of a phenylpropyl group.

    Propylhydrazine: Lacks the phenyl group.

Uniqueness: 3-Phenylpropylhydrazine is unique due to the presence of both a phenyl group and a propyl chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields

Properties

IUPAC Name

3-phenylpropylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQFWAGPAXTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274619
Record name 3-phenylpropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-02-0
Record name 3-phenylpropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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